

Comparative Biological Activity of Chloro-Methylaniline Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: 5-Chloro-2-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various chloro-methylaniline (also known as chlorotoluidine) isomers. The information presented herein is compiled from publicly available toxicological and pharmacological studies. This document aims to serve as a valuable resource for professionals in research and drug development by summarizing key biological effects, presenting available quantitative data for comparison, and outlining the experimental methodologies used in these assessments.

Executive Summary

Chloro-methylaniline isomers are a class of aromatic amines with significant industrial applications, primarily as intermediates in the synthesis of dyes and pesticides. However, their structural similarity to other known carcinogens, such as aniline and o-toluidine, has prompted extensive investigation into their biological activities. The position of the chlorine and methyl groups on the aniline ring profoundly influences the toxicological profile of these isomers. Key biological effects include hematotoxicity, genotoxicity, and carcinogenicity, largely driven by their metabolic activation to reactive intermediates.

Comparative Biological Activity

The primary biological activities of concern for chloro-methylaniline isomers are their potential to cause damage to the hematopoietic system and their genotoxic and carcinogenic effects. The following sections and tables summarize the available data for various isomers.

Hematotoxicity

A common toxic effect of aniline derivatives is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis and, in severe cases, hemolytic anemia.

Genotoxicity and Mutagenicity

The genotoxicity of chloro-methylaniline isomers is a critical endpoint for assessing their carcinogenic potential. The most commonly employed assay for mutagenicity is the Salmonella typhimurium reverse mutation assay (Ames test). In vivo studies, such as the micronucleus assay in rodents, are used to assess chromosomal damage.

Carcinogenicity

Several chloro-methylaniline isomers have been evaluated for their carcinogenic potential in long-term animal bioassays. The primary target organs for carcinogenicity often include the liver, blood vessels, and urinary bladder.

Data Presentation

The following tables provide a summary of the available quantitative data for the biological activities of various chloro-methylaniline isomers. It is important to note that direct comparative studies across all isomers are limited, and the data presented is compiled from various sources.

Table 1: Acute Toxicity of Chloro-Methylaniline Isomers

Isomer	CAS No.	Test Species	Route	LD50 (mg/kg)	Reference
3-Chloro-2-methylaniline	87-60-5	Rat	Oral	574	
4-Chloro-2-methylaniline	95-69-2	Rat (male)	Intraperitonea 	560	[1]
4-Chloro-2-methylaniline	95-69-2	Rat (female)	Intraperitonea 	700	[1]
4-Chloro-2-methylaniline	95-69-2	Mouse (male)	Intraperitonea 	720	[1]
4-Chloro-2-methylaniline	95-69-2	Mouse (female)	Intraperitonea 	680	[1]

Data for other isomers was not readily available in a comparable format.

Table 2: Mutagenicity of Chloro-Methylaniline Isomers in the Ames Test

Isomer	CAS No.	S. typhimurium Strain(s)	Metabolic Activation (S9)	Result	Reference
2-Chloro-4-methylaniline	615-65-6	Not Specified	Not Specified	Strong Mutagen	
3-Chloro-2-methylaniline	87-60-5	Not Specified	Not Specified	Positive (depressed testicular DNA synthesis in mice)	[2]
4-Chloro-2-methylaniline	95-69-2	TA98, TA100	+/-	Negative (preincubation), Positive (plate incorporation)	[3]
5-Chloro-2-methylaniline	95-79-4	TA1537	+/-	Negative	[3]

Table 3: Carcinogenicity of Chloro-Methylaniline Isomers in Rodents

Isomer	CAS No.	Species	Route	Target Organ(s)	Classification	Reference
4-Chloro-2-methylaniline	95-69-2	Mouse	Oral	Spleen, Adipose tissue (hemangiosarcomas)	Sufficient evidence in animals	[1]
5-Chloro-2-methylaniline	95-79-4	Mouse	Oral	Liver (hepatocellular carcinomas), Blood vessels (hemangiosarcomas)	Carcinogenic in mice	[3]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.

Acute Oral Toxicity (LD50)

The acute oral toxicity, expressed as the median lethal dose (LD50), is determined by administering a single dose of the test substance to a group of animals (typically rats or mice) via gavage. The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to cause death in 50% of the treated animals.

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

This in vitro assay uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid). The bacteria are exposed to the test chemical with and without a metabolic activation system (S9 fraction from rat liver). If

the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is counted and compared to a negative control.

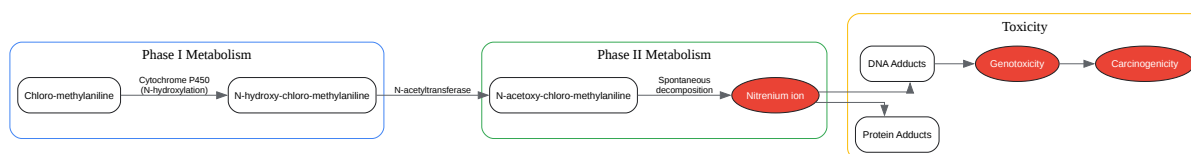
In Vivo Rodent Micronucleus Assay

This in vivo test assesses chromosomal damage. Rodents (usually mice or rats) are treated with the test substance. At appropriate time intervals, bone marrow or peripheral blood cells are collected. The cells are stained and examined for the presence of micronuclei, which are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).

Mandatory Visualization

Signaling Pathway: Metabolic Activation of Chloro-Methylanilines

The biological activity of chloro-methylanilines is largely dependent on their metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes. The resulting N-hydroxyarylamines can be further metabolized to reactive electrophiles that can bind to cellular macromolecules like DNA and proteins, leading to toxicity and cancer.

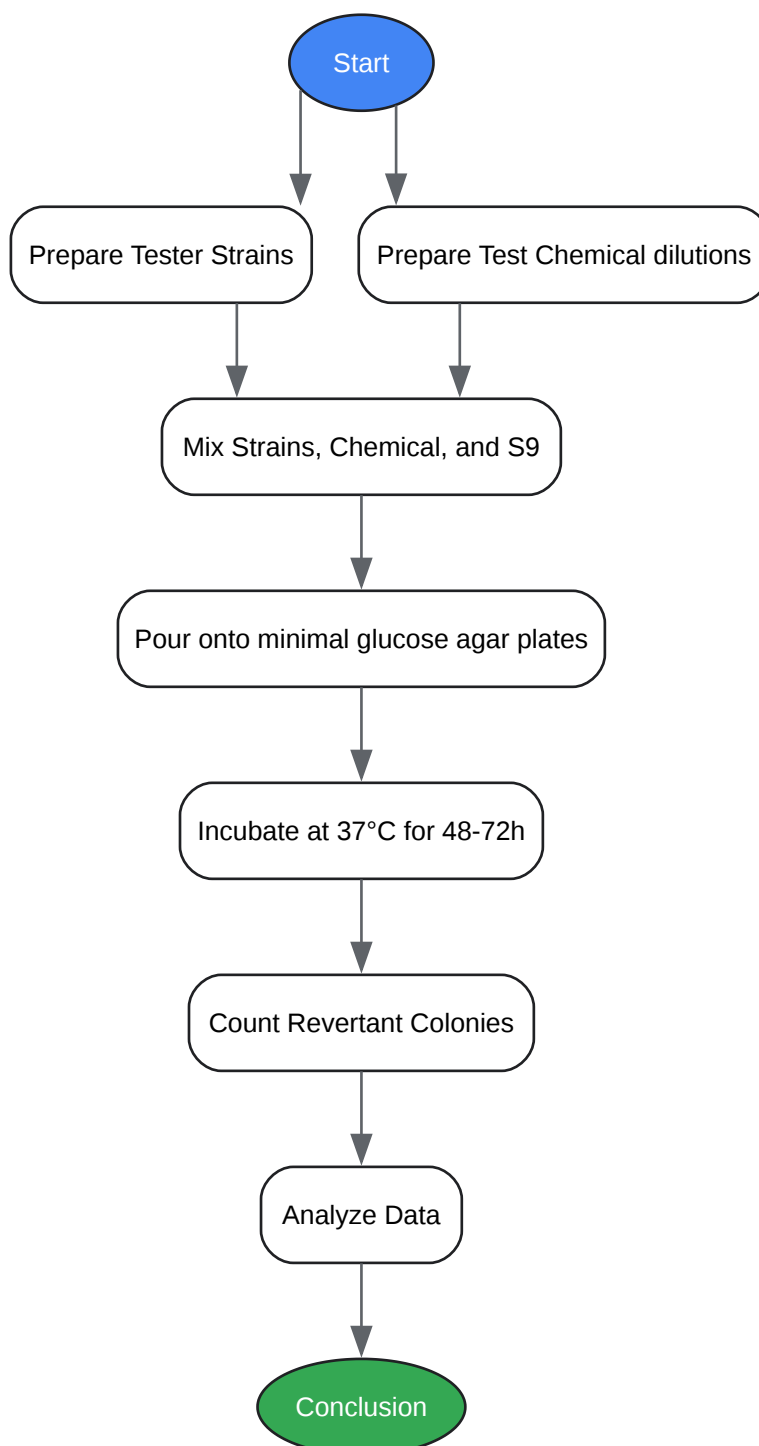


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Caption: Metabolic activation of chloro-methylanilines to reactive intermediates.

Experimental Workflow: In Vitro Mutagenicity Testing (Ames Test)

The Ames test is a standardized workflow to assess the mutagenic potential of a chemical.

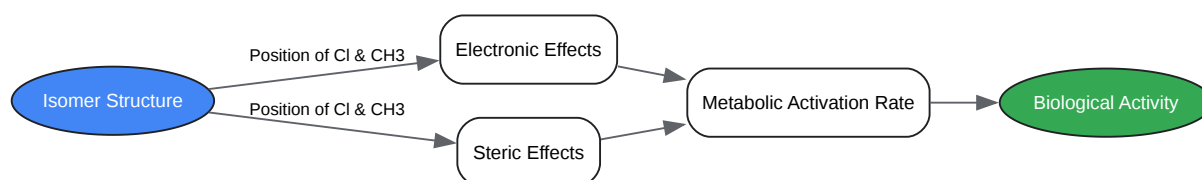


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Caption: A generalized workflow for the Ames test.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

The position of the chlorine and methyl groups influences the electronic and steric properties of the molecule, which in turn affects its metabolic activation and subsequent biological activity.



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Caption: Influence of isomeric structure on biological activity.

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